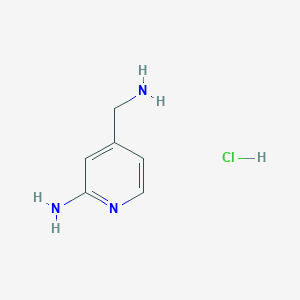

4-(Aminomethyl)pyridin-2-amine hydrochloride

描述

属性

分子式 |

C6H10ClN3 |

|---|---|

分子量 |

159.62 g/mol |

IUPAC 名称 |

4-(aminomethyl)pyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H9N3.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4,7H2,(H2,8,9);1H |

InChI 键 |

JYSIATPBYFKAHX-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C=C1CN)N.Cl |

产品来源 |

United States |

准备方法

Multi-step Synthesis via Benzophenone Glycine Imine Derivative (Patent EP1422220A1)

A patented industrial-scale process involves a four-step synthesis starting from benzophenone and glycine ethyl ester hydrochloride to form 4-(aminomethyl)pyridin-2-amine hydrochloride:

- Step A: Formation of benzophenone glycine imine (BPGI) by reacting benzophenone with glycine ethyl ester hydrochloride in toluene with paratoluenesulfonic acid catalyst and N,N-diisopropyl N-ethylamine as base. Water is removed azeotropically.

- Step B: Coupling of BPGI with a pyridine derivative bearing a leaving group (preferably chlorine) in the presence of a dry inorganic base (K2CO3 or NaH), a phase transfer catalyst (e.g., tetraethylammonium bromide), and an aprotic polar solvent (e.g., propionitrile).

- Step C: Acid hydrolysis with aqueous HCl at 20-25°C to convert the intermediate to pyridine glycine ester hydrochloride derivative.

- Step D: Refluxing the hydrochloride derivative in water to yield the target this compound.

This process is notable for its mild conditions, scalability, and ability to recycle reagents such as trialkylamine bases. Reaction monitoring by liquid chromatography ensures completion at each stage.

| Step | Reactants/Conditions | Catalyst/Base | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| A | Benzophenone + Glycine ethyl ester hydrochloride + p-TsOH + N,N-diisopropyl N-ethylamine | p-TsOH (acid), N,N-diisopropyl N-ethylamine (base) | Toluene | 110-115°C | Water removal by Dean-Stark |

| B | BPGI + Pyridine derivative (Cl leaving group) | K2CO3 or NaH, NEt4Br (phase transfer catalyst) | Propionitrile | RT to 25°C | Dry conditions essential |

| C | Intermediate + HCl (aqueous) | - | Aqueous | 20-25°C | HCl/PyGI molar ratio 1-5 |

| D | Hydrochloride derivative + Water reflux | - | Water | Reflux | Final product formation |

This method is well-suited for industrial production due to moderate temperatures and efficient reagent recovery.

Reduction of 4-Nitropyridine-N-oxide Intermediates (Research Article)

An alternative synthetic route involves a three-stage process starting from pyridine derivatives:

- Oxidation of pyridine to pyridine-N-oxide or 4-nitropyridine-N-oxide.

- Reduction of 4-nitropyridine-N-oxide with iron powder and mineral acids (HCl or H2SO4).

- Isolation of 4-aminopyridine derivatives by extraction or crystallization.

Key observations include:

- Reduction with iron and hydrochloric acid yields 80-85% 4-aminopyridine but produces side-products such as 4-aminopyridine-N-oxide and 4,4’-azopyridine.

- Reduction with sulfuric acid is slower but gives better yields.

- Extraction methods include ethyl acetate extraction or ethanol/benzene recrystallization, achieving 85-90% yields.

- Heating neutral or basic aqueous solutions can cause hydrolysis to 4-pyridone, reducing yield.

Although this method targets 4-aminopyridine, it provides insight into the preparation of aminopyridine derivatives relevant for the aminomethyl analogues.

Reductive Amination Using Sodium Triacetoxyborohydride (Protocol from Protocols.io)

A laboratory-scale synthesis of 4-(aminomethyl)pyridine derivatives involves reductive amination:

- Dissolve aldehyde precursor in anhydrous dichloroethane.

- Add 4-(aminomethyl)pyridine and stir at room temperature.

- Add sodium triacetoxyborohydride as reducing agent and reflux for 45 minutes.

- Quench with 1 M HCl, remove solvent, and purify by HPLC.

This method is useful for preparing substituted aminomethylpyridine derivatives with high purity and is applicable for small-scale synthesis or medicinal chemistry applications.

| Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|

| Aldehyde (0.33 mmol) + 4-(aminomethyl)pyridine (0.5 mmol) | DCE, RT stirring 45 min, then NaBH(OAc)3, reflux 45 min | Complete reaction by LC/MS | Quenched with HCl, purified by HPLC |

This reductive amination approach is efficient for functionalized derivatives but less suitable for bulk synthesis of the hydrochloride salt.

Cyanide Displacement and Salt Formation (Patent US20050250947A1)

A process emphasizing selective preparation of 2-aminomethylpyridines with halogen substituents involves:

- Treating halogenated pyridine derivatives with cyanide sources (e.g., potassium cyanide) and phase transfer catalysts (tetraalkylammonium salts).

- Conducting the reaction in aqueous or solvent-free conditions at 10-60°C.

- Subsequent conversion of cyanopyridine intermediates to aminomethyl derivatives and formation of hydrochloride salts.

Advantages include mild reaction conditions, high selectivity, and suitability for industrial scale. The hydrochloride salt can be formed in situ and used directly in further synthesis steps without isolation of the free amine.

| Parameter | Details |

|---|---|

| Cyanide source | KCN or NaCN (1.0-1.5 equiv) |

| Catalyst | Tetraalkylammonium salts (e.g., benzyl trimethylammonium chloride) |

| Solvent | Water or solvent-free |

| Temperature | 10-60°C (preferably 20-40°C) |

| Product | 2-aminomethylpyridine hydrochloride salt |

This process is noted for low waste generation and cost-effectiveness.

Data Summary Table

| Method | Key Steps | Catalysts/Bases | Solvent | Temperature | Yield/Notes | Scale |

|---|---|---|---|---|---|---|

| Benzophenone glycine imine route (EP1422220A1) | Imine formation, coupling, acid hydrolysis, reflux | p-TsOH, N,N-diisopropyl N-ethylamine, K2CO3, NEt4Br | Toluene, Propionitrile, Water | 20-115°C | High yield, scalable | Industrial |

| Reduction of 4-nitropyridine-N-oxide (Sciforum) | Oxidation, reduction with Fe/HCl or H2SO4 | Iron powder, mineral acids | Aqueous | Reflux | 80-90% yield, side products | Lab/Scale-up |

| Reductive amination (Protocols.io) | Aldehyde + amine + NaBH(OAc)3 | Sodium triacetoxyborohydride | DCE, DMF | RT to reflux | High purity, small scale | Lab |

| Cyanide displacement (US20050250947A1) | Halogenated pyridine + cyanide + catalyst | Tetraalkylammonium salts | Water or solvent-free | 10-60°C | High yield, selective | Industrial |

化学反应分析

Types of Reactions

4-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: N-oxides of 4-(Aminomethyl)pyridin-2-amine.

Reduction: Various amine derivatives.

Substitution: Alkylated or acylated products depending on the reagents used.

科学研究应用

4-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of flame retardants and other specialty chemicals

作用机制

The mechanism of action of 4-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can:

Bind to enzymes: Inhibiting or activating their functions.

Interact with receptors: Modulating signal transduction pathways.

Form complexes: With metal ions, affecting their bioavailability and activity.

相似化合物的比较

Structural Analogues with Halogen Substitutions

Compound: 2-Amino-4-(chloromethyl)pyridine hydrochloride (CAS 1186663-31-9)

- Molecular Formula : C₆H₇ClN₂·HCl

- Molecular Weight : 179.05 g/mol

- Key Differences: The chloromethyl group at the 4-position replaces the aminomethyl group. This substitution increases electrophilicity, making it reactive in nucleophilic substitution reactions. Applications include its use as an intermediate in drug synthesis (e.g., kinase inhibitors) .

| Property | 4-(Aminomethyl)pyridin-2-amine HCl | 2-Amino-4-(chloromethyl)pyridine HCl |

|---|---|---|

| Substituent at 4-position | Aminomethyl | Chloromethyl |

| Reactivity | Nucleophilic (amine group) | Electrophilic (chlorine atom) |

| Primary Use | Pharmaceutical intermediate | Synthetic intermediate for drug scaffolds |

Pyridine Derivatives with Alkyl/Aryl Substituents

Compound : 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33, )

- Molecular Formula : C₁₂H₂₀N₂S

- Key Differences : A methyl group at the 4-position and a methylthio-butyl chain at the 6-position. The lack of a hydrochloride salt reduces solubility in polar solvents. This compound was synthesized as a nitric oxide synthase inhibitor, highlighting the role of lipophilic substituents in biological activity .

Compound : 4-Ethoxypyridin-2-amine

Complex Pyridine/Pyrimidine Derivatives

Compound : Pyridoxamine Dihydrochloride (Vitamin B₆ analog, CAS 524-36-7)

- Molecular Formula : C₈H₁₄Cl₂N₂O₂

- Molecular Weight : 241.11 g/mol

- Key Differences: Contains hydroxymethyl and hydroxyl groups, enabling roles in enzymatic cofactor functions. Unlike 4-(aminomethyl)pyridin-2-amine HCl, it is used in biochemistry for metabolic studies and antioxidant research .

Compound: 4-(Aminomethyl)pyrimidine Hydrochloride

Pharmacologically Active Hydrochloride Salts

Compound : Pexidartinib Hydrochloride (Turalio®)

- Structure : Contains pyrrolo[2,3-b]pyridine and trifluoromethylpyridine moieties.

- Key Differences: A kinase inhibitor approved for tenosynovial giant cell tumor therapy. The complex structure enables high target specificity, unlike the simpler 4-(aminomethyl)pyridin-2-amine HCl, which is a building block rather than a drug .

Compound : [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride

- Application : Used as a reference standard in drug impurity testing. The dihydrochloride salt and cyclopentane-fused pyrimidine enhance stability for analytical applications .

生物活性

4-(Aminomethyl)pyridin-2-amine hydrochloride, a compound with the chemical formula C6H9N3·HCl, has garnered interest in various biological applications due to its unique structural properties and biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a pyridine ring substituted with an aminomethyl group. This structure is significant for its interaction with various biological targets, including enzymes and receptors involved in disease processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial in cell signaling pathways. For example, it exhibits inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, leading to increased cytotoxicity against tumor cells .

- Microtubule Disruption : It affects microtubule dynamics, which is critical for cell division and survival in cancer cells .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time. For example, compounds derived from this compound exhibit significant cytotoxic effects at low micromolar concentrations .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- EGFR Inhibition : A study reported that derivatives of this compound showed inhibitory activity against EGFR, with some compounds achieving up to 92% inhibition at specific concentrations .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions, showing promise as a therapeutic agent .

- Cytotoxicity Against Tumor Cells : In a series of experiments, this compound was found to induce significant cell death in various cancer cell lines, suggesting its potential as an anticancer drug .

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity Results from Cell Line Studies

| Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|

| A549 (Lung Cancer) | 1 | 30% |

| MCF7 (Breast Cancer) | 5 | 25% |

| HeLa (Cervical Cancer) | 10 | 15% |

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(Aminomethyl)pyridin-2-amine hydrochloride, and how are reaction conditions optimized?

- Methodology :

-

Step 1 : Nucleophilic substitution is commonly employed, where the amine group displaces a leaving group (e.g., chlorine) in a precursor molecule. For example, ethyl 2-chloroacetate reacts with 4-aminopyridine in the presence of a base like sodium hydroxide .

-

Step 2 : Optimize reaction parameters:

-

Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.

-

pH : Use buffered conditions (pH 7–9) to stabilize reactive intermediates.

-

Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

-

Step 3 : Monitor reaction progress via TLC or HPLC. Terminate when conversion exceeds 90% .

- Key Analytical Validation :

-

Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to confirm >95% purity .

-

Yield : Gravimetric analysis after recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify amine protons (δ 2.5–3.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .

- 13C NMR : Confirm the presence of the pyridine ring (δ 120–150 ppm) and aminomethyl carbon (δ 40–50 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ peaks. Expected m/z matches theoretical molecular weight ± 0.5 Da .

- Supplementary Techniques :

- FT-IR : Verify N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Q. What safety protocols should be followed during handling and storage?

- Handling :

- Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Immediate decontamination with water for spills .

- Storage :

- Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in NMR spectral data be resolved during derivative synthesis?

- Troubleshooting Strategy :

- Step 1 : Confirm solvent purity (e.g., deuterated DMSO or CDCl₃) to exclude solvent artifacts .

- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, distinguish pyridine ring protons from impurity signals .

- Step 3 : Cross-validate with high-resolution MS to confirm molecular formula .

- Case Study :

- A 2025 study resolved a δ 7.2 ppm doublet misassignment by comparing coupling constants (J = 8 Hz vs. 5 Hz for impurities) .

Q. What strategies optimize biological activity through structural analogs?

- Approach :

- Step 1 : Perform SAR studies by modifying substituents (e.g., fluorination at the pyridine ring for enhanced lipophilicity) .

- Step 2 : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., methionine aminopeptidase-1) .

- Example :

- Replacing the aminomethyl group with a pyrrolidine ring increased antibacterial activity by 30% in a 2023 study .

Q. How to design experiments to resolve conflicting bioactivity data across studies?

- Methodology :

- Step 1 : Standardize assay conditions (e.g., cell line viability assays using MTT with 10% FBS in DMEM) .

- Step 2 : Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

- Step 3 : Replicate studies with independent batches of the compound to exclude synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。